![molecular formula C14H7O7S- B1230105 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B1230105.png)
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Vue d'ensemble
Description
3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is an organosulfonate oxoanion that is the conjugate base of 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, obtained by deprotonation of the sulfo group. It is a conjugate base of a 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been determined through single-crystal X-ray diffraction. This study highlights the molecular mechanics calculations and the effects of sulfonate substitution on the chemical and physical properties of anthraquinone sulfonate derivatives (Gamag, Peake, & Simpson, 1993).
Redox Chemistry and Electrochemistry
Several studies have explored the redox behavior and electrochemical properties of derivatives of 9,10-dihydroanthracene-2-sulfonate. These include its applications in dyeing properties and as mediators for indirect cathodic reduction of dyes (Bechtold, Fitz-Binder, & Turcanu, 2010), as well as its pH-dependent redox behavior (Turcanu & Bechtold, 2011).
Synthesis and Characterization for Drug Applications
The synthesis and characterization of derivatives have been explored, particularly for their potential in drug development. This includes studies on the interaction with specific receptors and the development of potent antagonists for therapeutic applications (Baqi et al., 2011).
Use in Flow Batteries
An electroactive organic molecule, closely related to 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, has been proposed as a redox-active material in flow batteries. This highlights its potential in energy storage and conversion technologies (Zhang, Li, & Chu, 2016).
Biotransformation in Enzymatic Processes
Research has also been conducted on the biotransformation of anthraquinonic dyes, which involves derivatives of 9,10-dihydroanthracene-2-sulfonate. This study provides insights into the enzymatic processes and their potential applications in reducing dye toxicity (Pereira et al., 2009).
Propriétés
IUPAC Name |
3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O7S/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18/h1-5,17-18H,(H,19,20,21)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYKXTRKURYNGW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7O7S- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892319 | |
Record name | Alizarin S ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | |
CAS RN |
47200-01-1 | |
Record name | Alizarin S ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.